molecular formula C21H14BrN3O5 B393195 4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE

4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE

Cat. No.: B393195
M. Wt: 468.3g/mol
InChI Key: QIXVUYSBFWOYLE-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound that features both nitro and bromobenzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves a multi-step process:

    Formation of the hydrazone: The initial step involves the reaction of 4-nitrobenzoyl chloride with hydrazine to form 4-nitrobenzoyl hydrazone.

    Condensation reaction: The hydrazone is then reacted with 4-formylphenyl 3-bromobenzoate under acidic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can undergo several types of chemical reactions:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromobenzoate moiety can engage in substitution reactions. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzoyl hydrazone: Shares the hydrazone functional group but lacks the bromobenzoate moiety.

    3-bromobenzoic acid: Contains the bromobenzoate moiety but lacks the hydrazone and nitro groups.

Uniqueness

4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C21H14BrN3O5

Molecular Weight

468.3g/mol

IUPAC Name

[4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C21H14BrN3O5/c22-17-3-1-2-16(12-17)21(27)30-19-10-4-14(5-11-19)13-23-24-20(26)15-6-8-18(9-7-15)25(28)29/h1-13H,(H,24,26)/b23-13-

InChI Key

QIXVUYSBFWOYLE-QRVIBDJDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)/C=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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